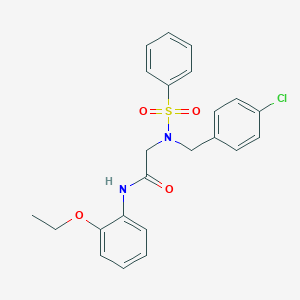
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community for its potential as an anti-cancer therapy.
Wirkmechanismus
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle, providing energy for cancer cells. By inhibiting glutaminase, this compound blocks this pathway, leading to a decrease in energy production and ultimately, cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, leading to cell death. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer. However, its use in lab experiments is limited by its poor solubility in water and its instability in solution.
Zukünftige Richtungen
There are several potential future directions for the study of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies, where this compound is used in combination with other anti-cancer agents to enhance its efficacy. Another area of interest is the development of more stable and soluble analogs of this compound, which could improve its utility in lab experiments and clinical trials. Additionally, the use of this compound in other diseases, such as neurodegenerative disorders, is an area of active research.
Synthesemethoden
The synthesis of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-ethoxybenzaldehyde with N-phenylglycine to form N-(2-ethoxyphenyl)glycine. This compound is then reacted with chlorobenzyl chloride to form N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine. The final step involves the reaction of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine with phenylsulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, showing promising results in multiple cancer types, including pancreatic, breast, lung, and renal cancers. It has been shown to inhibit the growth of cancer cells by targeting their dependence on glutamine metabolism.
Eigenschaften
Molekularformel |
C23H23ClN2O4S |
|---|---|
Molekulargewicht |
459 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27) |
InChI-Schlüssel |
YVIDTCNCSXTQOT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)

![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{4-[(4-Iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300874.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)